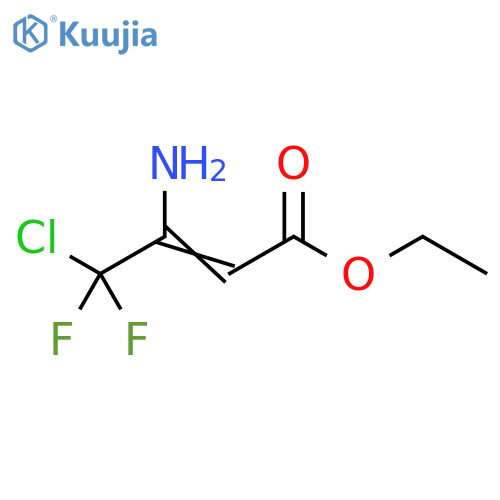

Cas no 136757-13-6 (ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate)

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate 化学的及び物理的性質

名前と識別子

-

- 2-Butenoic acid, 3-amino-4-chloro-4,4-difluoro-, ethyl ester

- ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate

-

- インチ: 1S/C6H8ClF2NO2/c1-2-12-5(11)3-4(10)6(7,8)9/h3H,2,10H2,1H3

- InChIKey: WYSNKGPBXWKIQK-UHFFFAOYSA-N

- SMILES: C(OCC)(=O)C=C(N)C(Cl)(F)F

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1663768-0.5g |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 0.5g |

$824.0 | 2023-06-04 | |

| Enamine | EN300-1663768-0.25g |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 0.25g |

$524.0 | 2023-06-04 | |

| Enamine | EN300-26972220-250mg |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95.0% | 250mg |

$524.0 | 2023-09-21 | |

| Enamine | EN300-26972220-100mg |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95.0% | 100mg |

$366.0 | 2023-09-21 | |

| 1PlusChem | 1P01EMA3-500mg |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 500mg |

$1081.00 | 2023-12-22 | |

| 1PlusChem | 1P01EMA3-5g |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 5g |

$3851.00 | 2023-12-22 | |

| Aaron | AR01EMIF-250mg |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 250mg |

$746.00 | 2025-02-10 | |

| Aaron | AR01EMIF-10g |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 10g |

$6275.00 | 2023-12-16 | |

| A2B Chem LLC | AX60875-2.5g |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 2.5g |

$2215.00 | 2024-04-20 | |

| 1PlusChem | 1P01EMA3-100mg |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate |

136757-13-6 | 95% | 100mg |

$515.00 | 2023-12-22 |

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate 関連文献

-

Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Kwok-ho Lam RSC Adv., 2016,6, 96743-96751

-

Qingxia Duan,Hanchuang Zhu,Caiyun Liu,Ruifang Yuan,Zhaotong Fang,Zuokai Wang,Pan Jia,Zilu Li,Wenlong Sheng,Baocun Zhu Analyst, 2019,144, 1426-1432

-

Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910

-

Tian-Rui Zheng,Lin-Lu Qian,Min Li,Zhi-Xiang Wang,Ke Li,Ya-Qian Zhang,Bao-Long Li,Bing Wu Dalton Trans., 2018,47, 9103-9113

-

Kayeong Shin,Hoeil Chung Analyst, 2015,140, 5074-5081

-

Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119

ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoateに関する追加情報

Comprehensive Overview of Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS No. 136757-13-6)

Ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS No. 136757-13-6) is a highly specialized fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This chlorodifluoro compound is characterized by its unique molecular structure, which combines an ethyl ester group with an amino and chloro-difluoro substitution pattern. Such structural features make it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel antiviral agents and enzyme inhibitors.

In recent years, the demand for fluorinated building blocks like ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate has surged due to their role in enhancing the metabolic stability and bioavailability of drug candidates. Researchers are increasingly exploring its applications in medicinal chemistry, where its difluoromethyl moiety can mimic carbonyl or hydroxyl groups, a strategy known as bioisosteric replacement. This aligns with current trends in drug discovery, where fluorine incorporation is a hot topic, as evidenced by frequent searches for terms like "fluorine in drug design" and "fluorinated intermediates."

The compound's CAS No. 136757-13-6 is often referenced in patents and scientific literature, particularly in studies focusing on protease inhibitors and kinase modulators. Its enolate stability and reactivity with nucleophiles make it a versatile reagent for constructing complex heterocycles, a subject of high interest in organic synthesis forums. Notably, its 4,4-difluoro motif has been linked to improved binding affinity in target proteins, addressing common queries such as "how does fluorine affect drug-receptor interactions?"

From a synthetic perspective, ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate is typically prepared via multistep reactions involving halogenation and amination of fluorinated precursors. Its storage conditions and handling protocols are frequently discussed in industrial contexts, with emphasis on maintaining anhydrous environments to preserve its reactivity. These practical aspects resonate with laboratory professionals searching for "best practices for handling fluorinated esters."

Environmental and regulatory considerations also play a role in the compound's usage. While not classified as hazardous, its chloro-difluoro structure prompts discussions on green chemistry alternatives, a trending topic in sustainable research. This aligns with broader industry movements toward eco-friendly synthesis, often highlighted in searches like "fluorine and green chemistry."

In summary, ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate (CAS No. 136757-13-6) exemplifies the intersection of advanced synthetic chemistry and drug discovery innovation. Its growing prominence in peer-reviewed studies and patent filings underscores its potential to address challenges in small-molecule therapeutics, making it a compound of enduring relevance in both academic and industrial settings.

136757-13-6 (ethyl 3-amino-4-chloro-4,4-difluorobut-2-enoate) Related Products

- 1705-16-4(1-3-(trifluoromethyl)phenylbutan-1-one)

- 1356073-60-3(5-Bromo-2-(cyclobutylmethoxy)pyridine-3-carbonitrile)

- 330818-10-5(4-chloro-N-(naphthalen-2-yl)-3-nitrobenzamide)

- 1426135-67-2(7-(Trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid)

- 1154571-03-5(2-(3-Aminophenyl)-2-azaspiro[4.4]nonane-1,3-dione)

- 6761-70-2(2,3-Dihydro-1,4-benzodioxine-6-carbonyl Chloride)

- 53117-14-9(Ethyl (2-methylphenyl)amino(oxo)acetate)

- 1152185-58-4(Montelukast Sulfoxide(Mixture of Diastereomers))

- 2229082-25-9(2-(5-bromo-1H-indol-2-yl)cyclopropan-1-amine)

- 2138039-66-2(4-ethyl-1-(iodomethyl)-1-(pentan-2-yloxy)cyclohexane)